1-Dodecyloxy-2-nitrobenzene

Descripción general

Descripción

1-Dodecyloxy-2-nitrobenzene, also known as Dodecyl 2-nitrophenyl ether or ETH 217, is an organic compound . It is a member of the nitrobenzene family and is characterized by a potent and distinctive odor . It is used in various scientific research domains due to its exceptional attributes .

Molecular Structure Analysis

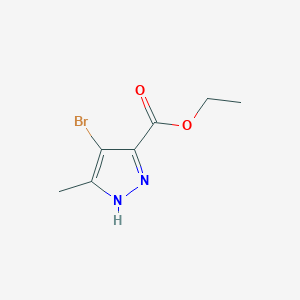

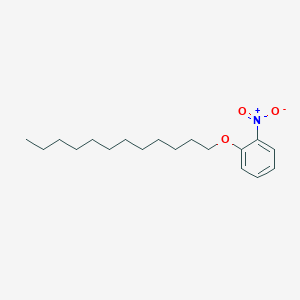

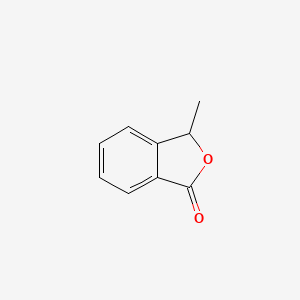

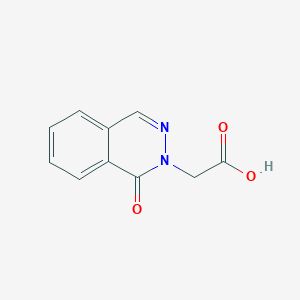

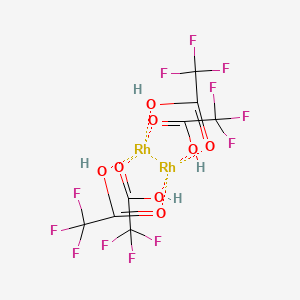

The molecular formula of this compound is C18H29NO3 . Its molecular weight is 307.43 . The SMILES string representation is CCCCCCCCCCCCOc1ccccc1N+=O .Physical And Chemical Properties Analysis

This compound has a boiling point of 218 °C at 1.5 mmHg and a density of 0.999 g/mL at 20 °C . Its refractive index is 1.503 at 20°C .Aplicaciones Científicas De Investigación

Ion Transfer and Membrane Electrodes

- Charge Transfer Facilitation : 1-Dodecyloxy-2-nitrobenzene is involved in the facilitated transfer of ions across interfaces, as demonstrated by Samec, Homolka, and Mareček (1982). They observed the transfer of proton, alkali, and alkaline earth-metal cations across water/nitrobenzene interfaces, highlighting the role of synthetic compounds like DODA in mediating ion translocation (Samec et al., 1982).

- pH Measurement in Corrosion Studies : Zdrachek et al. (2015) utilized nitro-group containing solvents, including this compound derivatives, in developing membranes for H+-selective microelectrodes. These electrodes are optimal for pH measurements in corrosion studies of metallic coated steel (Zdrachek et al., 2015).

Liquid Crystal Formation

- Induction of Smectic Phases : Chino and Matsunaga (1983) found that mixing 4-alkoxynitrobenzenes, such as this compound, with certain compounds can induce smectic A phases, which are not found in the component compounds alone. This research underscores the role of this compound in stabilizing liquid crystal structures (Chino & Matsunaga, 1983).

Chemical Synthesis and Catalysis

- Gold-Catalyzed Synthesis of Azacyclic Compounds : Jadhav et al. (2011) reported a gold-catalyzed stereoselective synthesis using 1-alkynyl-2-nitrobenzenes, which could include derivatives like this compound. This synthesis highlights its utility in forming complex azacyclic structures (Jadhav et al., 2011).

Environmental Remediation

- Aquifer Flushing for Contamination Remediation : Fu et al. (2021) explored the use of sodium dodecyl sulfate (SDS)/1-butanol based in-situ microemulsion systems for the remediation of nitrobenzene contamination in aquifers. The study demonstrates the potential of such systems in environmental cleanup applications (Fu et al., 2021).

Electrochemical Sensing

- Electrochemical Sensor Development : Li et al. (2021) utilized Ni/Fe layered double hydroxides functionalized with sodium dodecyl sulfate for the sensitive detection of nitrobenzene, indicating the role of this compound derivatives in enhancing sensor capabilities (Li et al., 2021).

Safety and Hazards

1-Dodecyloxy-2-nitrobenzene is classified as fatal if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust, getting it in eyes, on skin, or on clothing, and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

This compound is a nitro-aromatic solvent , which suggests that it may interact with a variety of biological molecules.

Mode of Action

As a nitro-aromatic solvent, it may interact with its targets through non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces .

Biochemical Pathways

Other nitro-aromatic compounds have been shown to undergo reductive transformation in bacterial systems, leading to the formation of amines . It’s possible that similar pathways could be involved in the metabolism of 1-Dodecyloxy-2-nitrobenzene.

Pharmacokinetics

Its physical properties such as boiling point (218 °c at 15 mmHg) and density (0999 g/mL at 20 °C) suggest that it may have low volatility and high lipophilicity , which could influence its ADME properties.

Result of Action

Given its classification as a nitro-aromatic solvent, it may have a broad range of effects depending on the specific biological targets it interacts with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its flash point is 109 °C , suggesting that it may pose a fire hazard at high temperatures. Furthermore, its classification as a nitro-aromatic solvent suggests that it may be sensitive to light, heat, and other environmental conditions .

Análisis Bioquímico

Biochemical Properties

1-Dodecyloxy-2-nitrobenzene is believed to function as an inhibitor of the enzyme acetylcholinesterase . Acetylcholinesterase is responsible for the degradation of acetylcholine, a neurotransmitter involved in regulating numerous physiological processes .

Cellular Effects

Given its role as an acetylcholinesterase inhibitor , it may influence cell function by altering acetylcholine levels, which could impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to inhibit acetylcholinesterase , which could lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.

Propiedades

IUPAC Name |

1-dodecoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-2-3-4-5-6-7-8-9-10-13-16-22-18-15-12-11-14-17(18)19(20)21/h11-12,14-15H,2-10,13,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCTUMLYTQODSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337928 | |

| Record name | 2-Nitrophenyl dodecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83027-71-8 | |

| Record name | Dodecyl 2-nitrophenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83027-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrophenyl dodecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene](/img/structure/B1581270.png)